3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride
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Overview
Description
3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride: is a chemical compound with the molecular formula C7H11NO2·HCl and a molecular weight of 177.63 g/mol . It is known for its unique bicyclic structure, which includes both oxygen and nitrogen atoms, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride typically involves organic synthesis methods. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating novel compounds .
Biology: The compound’s bicyclic structure can be utilized in the design of biologically active molecules. It may serve as a scaffold for developing new pharmaceuticals or bioactive agents .
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties, making it a potential candidate for drug development .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in various applications, including the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of 3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride: This compound has a similar bicyclic structure but with an alcohol functional group instead of a ketone.
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride: This derivative includes a methyl group, which can alter its chemical properties and reactivity.
Uniqueness: 3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride is unique due to its specific combination of oxygen and nitrogen atoms within the bicyclic structure. This configuration provides distinct chemical and physical properties, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-oxa-7-azabicyclo[3.3.1]nonan-9-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7-5-1-8-2-6(7)4-10-3-5;/h5-6,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCHTPDZCBHMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2=O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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